Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Description

Structural and Chemical Characteristics

Molecular Identity and Nomenclature

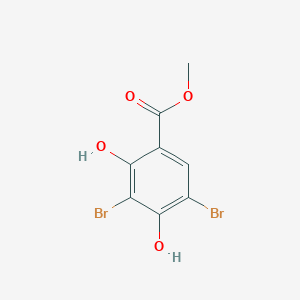

Methyl 3,5-dibromo-2,4-dihydroxybenzoate is officially registered under Chemical Abstracts Service number 885279-78-7 and represents a systematically named compound according to International Union of Pure and Applied Chemistry conventions. The compound belongs to the benzoic acid methyl ester family with specific halogen and hydroxyl substitutions that define its chemical identity. Alternative nomenclature systems describe this molecule as the methyl ester of 3,5-dibromo-2,4-dihydroxybenzoic acid, emphasizing its derivation from the corresponding carboxylic acid precursor. The systematic naming reflects the precise positioning of functional groups around the aromatic ring, with bromine atoms occupying the meta positions relative to the carboxyl group and hydroxyl groups positioned ortho and para to the ester functionality. This nomenclature system ensures unambiguous identification within chemical databases and facilitates accurate communication across research communities. The compound's molecular identity is further confirmed through standardized chemical representation systems including Simplified Molecular Input Line Entry System notation and International Chemical Identifier codes.

Structural Features and Conformational Analysis

The molecular structure of this compound is characterized by a benzene ring core with strategically positioned substituents that create a distinctive electronic environment. The aromatic framework provides structural rigidity while the substituent pattern generates specific steric and electronic interactions that influence molecular behavior. Bromine atoms at positions 3 and 5 contribute significant halogen bonding capabilities and create electron-withdrawing effects that alter the electron density distribution across the aromatic system. The hydroxyl groups positioned at carbons 2 and 4 establish intramolecular hydrogen bonding networks that stabilize specific conformational arrangements. The methyl ester group extends from the aromatic plane, introducing rotational flexibility around the carbon-oxygen bond while maintaining planar geometry within the ester functionality. Conformational analysis reveals that the molecule adopts preferential orientations that minimize steric clashes between the bulky bromine substituents and adjacent functional groups. The presence of multiple hydrogen bond donors and acceptors creates opportunities for intermolecular associations that influence crystal packing and solution behavior patterns.

Physicochemical Properties

Molecular Weight and Empirical Formula

This compound possesses the molecular formula C8H6Br2O4, representing a compact aromatic structure with significant halogen content. The molecular weight is precisely determined as 325.94 grams per mole, reflecting the contribution of two bromine atoms that constitute a substantial portion of the total molecular mass. This molecular weight places the compound within the medium-sized organic molecule category, suitable for various analytical techniques and synthetic manipulations. The empirical formula indicates a carbon-to-hydrogen ratio that is characteristic of highly substituted aromatic compounds, with the bromine atoms representing the dominant heteroatomic contribution. The oxygen content derives from the ester carbonyl group and the two phenolic hydroxyl groups, creating multiple sites for hydrogen bonding and coordination interactions. The high halogen content significantly influences the compound's physical properties, including density, refractive index, and intermolecular interaction patterns. The molecular composition facilitates facile identification through mass spectrometric techniques while providing distinctive spectroscopic signatures for structural confirmation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6Br2O4 | |

| Molecular Weight | 325.94 g/mol | |

| Molecular Weight (precise) | 325.9400 g/mol | |

| Molecular Weight (alternative) | 325.9388 g/mol |

Solubility Parameters

The solubility characteristics of this compound are governed by the interplay between its hydrophobic aromatic core and hydrophilic functional groups. The compound demonstrates limited aqueous solubility due to the substantial contribution of bromine substituents and the aromatic framework to overall molecular hydrophobicity. The presence of hydroxyl groups provides some degree of water compatibility through hydrogen bonding interactions, though this effect is counterbalanced by the lipophilic nature of the halogenated aromatic system. Organic solvent systems generally provide enhanced solubility profiles, particularly those capable of accepting hydrogen bonds from the phenolic hydroxyl groups. The ester functionality contributes to solubility in moderately polar organic media while the bromine atoms enhance compatibility with halogenated solvents. Solubility behavior is temperature-dependent, with increased thermal energy typically improving dissolution rates across various solvent systems. The compound's amphiphilic character creates opportunities for selective extraction procedures and phase-transfer applications in synthetic chemistry.

Partition Coefficient and Lipophilicity

The partition coefficient of this compound reflects its balanced distribution between hydrophilic and lipophilic character, influenced by the competing effects of polar and nonpolar substituents. The bromine atoms and aromatic core contribute significantly to lipophilic character, promoting favorable interactions with nonpolar environments. However, the hydroxyl groups and ester carbonyl functionality provide hydrophilic centers that enhance aqueous phase affinity through hydrogen bonding mechanisms. This dual character results in moderate partition coefficients that facilitate membrane permeability while maintaining sufficient aqueous compatibility for biological applications. The lipophilicity profile influences the compound's bioavailability and tissue distribution patterns in biological systems. Computational predictions and experimental measurements provide complementary approaches for determining accurate partition coefficient values across various solvent systems. The balanced lipophilicity makes this compound suitable for applications requiring controlled membrane transport and cellular uptake characteristics.

Melting Point and Thermal Properties

Thermal analysis of this compound reveals characteristic melting behavior that reflects the strength of intermolecular interactions within the crystalline lattice. The melting point represents the temperature at which crystal lattice forces are overcome by thermal energy, transitioning the compound from solid to liquid phase. Bromine substituents contribute to intermolecular halogen bonding networks that elevate melting temperatures compared to unsubstituted analogs. The hydroxyl groups participate in hydrogen bonding arrays that further stabilize the crystalline structure and influence thermal transition temperatures. Differential scanning calorimetry techniques provide precise measurements of phase transition enthalpies and reveal information about crystal polymorphism. Thermal stability assessment indicates the temperature ranges suitable for synthetic manipulations and storage conditions. The compound's thermal properties influence its processing characteristics and determine appropriate handling procedures for various applications.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is characterized by a delocalized aromatic π-electron system that is significantly perturbed by substituent effects. The bromine atoms function as strong electron-withdrawing groups through inductive effects while also participating in resonance interactions that modify electron density distribution. The hydroxyl substituents contribute electron density through resonance donation while simultaneously withdrawing electron density through inductive mechanisms. This electronic environment creates a unique electrostatic potential surface that influences reactivity patterns and intermolecular interaction preferences. The ester carbonyl group exhibits characteristic electronic properties associated with carbonyl functionality, including susceptibility to nucleophilic attack and participation in resonance stabilization. Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity and photochemical behavior. The electronic structure determines spectroscopic properties and provides insights into potential reaction pathways and mechanistic preferences.

Stereochemical Considerations

This compound exhibits no chiral centers within its molecular structure, resulting in a single stereoisomeric form under standard conditions. The planar aromatic core restricts conformational flexibility while the substituent arrangement creates a symmetric substitution pattern that eliminates stereochemical complexity. However, restricted rotation around specific bonds may generate conformational isomers that interconvert at ambient temperatures. The ester group can adopt syn or anti orientations relative to adjacent hydroxyl groups, though these conformations rapidly interconvert through bond rotation. Intermolecular interactions within crystal lattices may stabilize specific conformational arrangements that differ from solution-phase preferences. The absence of stereogenic centers simplifies synthetic considerations and eliminates concerns regarding stereoisomer separation or configuration control. Nevertheless, the molecular symmetry and substituent positioning create distinctive spatial arrangements that influence binding interactions with chiral biological targets.

Comparative Analysis with Parent Compounds

Comparative structural analysis reveals significant differences between this compound and its parent benzoic acid derivatives. The introduction of bromine substituents dramatically alters electronic properties compared to unhalogenated analogs, creating enhanced electrophilic character and modified reactivity profiles. The dual hydroxyl substitution pattern distinguishes this compound from mono-hydroxylated derivatives, providing additional hydrogen bonding capacity and increased hydrophilic character. Methylation of the carboxyl group converts the acidic functionality to an ester, eliminating ionizable protons while introducing hydrolytic susceptibility under appropriate conditions. Related compounds bearing different halogen substituents exhibit varying degrees of electronic perturbation, with bromine providing intermediate effects between chlorine and iodine analogs. The 2,4-dihydroxy substitution pattern creates unique intramolecular hydrogen bonding opportunities that are absent in alternative hydroxylation patterns. Systematic comparison with structurally related compounds provides insights into structure-activity relationships and guides rational design approaches for derivative synthesis.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNWLIBAWZHZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695985 | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-78-7 | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 3,5-dibromo-2,4-dihydroxybenzoate primarily targets the Tyrosine-protein phosphatase . This enzyme plays a crucial role in the regulation of the endoplasmic reticulum unfolded protein response.

Mode of Action

For instance, it mediates the dephosphorylation of EIF2AK3/PERK, inactivating the protein kinase activity.

Pharmacokinetics

The pharmacokinetic properties of this compound include fast absorption, high systemic clearance, a short half-life, and favourable oral bioavailability. These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action and how long it stays in the body.

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been shown to have neuroprotective effects, mitigating oxidative stress and inhibiting apoptosis in SH-SY5Y cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water, which can affect its distribution in the body. Furthermore, safety data suggests that it may cause skin and eye irritation, and respiratory irritation, indicating that its handling and administration require appropriate protective measures.

Biological Activity

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDBDHB) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDBDHB is characterized by its molecular formula and a molecular weight of approximately 339.97 g/mol. The compound features two bromine atoms at the 3 and 5 positions, hydroxyl groups at the 2 and 4 positions, and a methyl ester group. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that MDBDHB exhibits significant antimicrobial and anticancer properties. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, including resistant strains. |

| Anticancer | Inhibits the proliferation of cancer cell lines in vitro. |

| Antioxidant | Scavenges free radicals, potentially reducing oxidative stress in cells. |

Antimicrobial Activity

Studies have demonstrated that MDBDHB possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, in vitro tests revealed that MDBDHB effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Activity

MDBDHB's anticancer potential has been explored through various studies. In one notable study, MDBDHB was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated that MDBDHB induced apoptosis in these cells, with IC50 values ranging from 20 to 40 µM . The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.

The biological activity of MDBDHB can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MDBDHB may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : The compound's bromine atoms and hydroxyl groups enhance its binding affinity to various receptors, potentially influencing signaling pathways related to growth and apoptosis .

Case Studies

Several studies have focused on the biological efficacy of MDBDHB:

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of MDBDHB against resistant bacterial strains. The results indicated a significant reduction in bacterial load with minimal cytotoxicity to human cells .

- Anticancer Mechanism Exploration : Research conducted at a leading cancer research institute evaluated MDBDHB's effects on apoptosis in breast cancer cells. The study concluded that MDBDHB activates intrinsic apoptotic pathways, leading to increased cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Dihydroxybenzoate Esters

a) Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-Methylbenzoate

- Molecular Formula : C₁₀H₁₀Br₂O₄

- Molecular Weight : 353.995 g/mol

- Key Differences :

- Ethyl ester group instead of methyl.

- Additional methyl group at position 5.

- Synthesis : Similar bromination pathway but starting with ethyl esters. Higher reported yield (87.5%) compared to the methyl variant .

b) Methyl 3,5-Dibromo-2,4-Dimethoxy-6-Methylbenzoate

Brominated Benzoic Acids (Non-Ester Derivatives)

a) 3,5-Dibromo-2-Hydroxybenzoic Acid

- Molecular Formula : C₇H₄Br₂O₃

- Molecular Weight : 295.82 g/mol

- Key Differences :

- Carboxylic acid (-COOH) instead of methyl ester.

- Single hydroxyl group at position 2.

- Reactivity : More acidic due to the free carboxyl group, enabling salt formation .

b) 4-Bromo-3,5-Dihydroxybenzoic Acid

- Molecular Formula : C₇H₅BrO₄

- Molecular Weight : 233.02 g/mol

- Key Differences :

- Bromine at position 4 instead of 3 and 5.

- Reduced steric hindrance compared to dibromo analogs.

Chromone Derivatives

6,8-Dibromo-7-Hydroxychromone-3-Carboxaldehyde

Structural and Functional Analysis

Substituent Effects on Physical Properties

| Compound | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|

| Methyl 3,5-dibromo-2,4-dihydroxybenzoate | 104–111 | Low in water | -OH, -Br, methyl ester |

| Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | Not reported | Moderate in DMSO | -OH, -Br, ethyl ester, -CH₃ |

| Methyl 3,5-dibromo-2,4-dimethoxybenzoate | Not reported | High in chloroform | -OCH₃, -Br, methyl ester |

- Hydroxyl vs. Methoxy: Hydroxyl groups enhance hydrogen bonding (lower solubility in non-polar solvents), while methoxy groups increase lipophilicity .

- Ester Group : Methyl esters are less polar than ethyl analogs, affecting crystallization behavior .

Q & A

Basic: What are the common synthetic routes for Methyl 3,5-dibromo-2,4-dihydroxybenzoate, and how can researchers optimize yield and purity?

The synthesis typically involves bromination of a precursor such as methyl 2,4-dihydroxybenzoate. A two-step halogenation protocol is often employed:

- Step 1: Selective bromination at the 3- and 5-positions using bromine (Br₂) with catalysts like Fe or AlBr₃ under controlled temperature (0–25°C) to avoid over-bromination .

- Step 2: Protection/deprotection of hydroxyl groups to ensure regioselectivity. For example, acetic anhydride can temporarily protect hydroxyl groups during bromination, followed by hydrolysis to restore functionality .

Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to isolate pure intermediates.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for brominated positions) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 309.94 for [M+H]⁺) and isotopic patterns characteristic of bromine .

- X-ray Crystallography: For unambiguous structural confirmation. Use SHELXL for refinement and Mercury for visualizing packing motifs and hydrogen-bonding networks .

- HPLC-PDA: Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise due to polymorphism or solvent inclusion. Strategies include:

- Twinned Data Refinement: Use SHELXL’s TWIN command to model twinning ratios and improve R-factors .

- Void Analysis: Mercury’s void visualization tool identifies solvent-accessible regions; incorporate solvent molecules (e.g., H₂O, CH₃OH) into the model .

- Cross-Validation: Compare with datasets from the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

Advanced: What biological activities have been reported for derivatives of this compound?

While direct studies are limited, structurally related compounds exhibit:

- Antibacterial Activity: Analogues like 3,5-dibromo-2,4-dihydroxycinnamic acid show efficacy against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Enzyme Inhibition: Hydrazide derivatives (e.g., DrugBank DB07098) act as tyrosinase inhibitors, suggesting potential for pigmentation disorder therapeutics .

Methodological Insight: - Screen bioactivity using microbroth dilution (MIC assays) and molecular docking to predict binding affinities .

Advanced: How can researchers address conflicting reactivity data in halogenation reactions?

Contradictions in bromination efficiency often stem from:

- Catalyst Choice: AlBr₃ may favor electrophilic substitution, while Fe promotes radical pathways, leading to varying byproducts .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination vs. non-polar solvents (e.g., CCl₄) for radical mechanisms.

Resolution Strategy: - Perform kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

- Compare GC-MS profiles of reaction mixtures to identify competing pathways .

Advanced: What strategies improve scalability of this compound synthesis for industrial research?

- Continuous Flow Reactors: Enhance reproducibility and safety by controlling exothermic bromination steps .

- Catalyst Recycling: Immobilize AlBr₃ on mesoporous silica to reduce waste and costs .

- Process Analytical Technology (PAT): Implement real-time UV/Vis monitoring to automate feed adjustments and maintain optimal Br₂ concentration .

Advanced: How does steric hindrance from bromine substituents influence the compound’s reactivity?

The 3,5-dibromo groups create steric bulk, affecting:

- Esterification: Slower reaction rates with bulky alcohols (e.g., tert-butanol) due to restricted access to the carbonyl group.

- Nucleophilic Aromatic Substitution (NAS): Electron-withdrawing bromines activate the ring but steric effects limit substitution at the 2- and 6-positions.

Experimental Design: - Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

- Test reactivity under microwave irradiation to overcome kinetic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.